

theoretical studies on 2-Amino-5-bromo-3-methylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-bromo-3-methylbenzoic acid

Cat. No.: B1340033

[Get Quote](#)

An In-depth Technical Guide to the Theoretical Studies of **2-Amino-5-bromo-3-methylbenzoic Acid**

Authored by: A Senior Application Scientist Introduction

Substituted benzoic acids are a cornerstone of modern synthetic chemistry, serving as versatile precursors for a wide array of complex organic molecules, particularly within the pharmaceutical and materials science sectors.^[1] Among these, **2-Amino-5-bromo-3-methylbenzoic acid** (ABMBA) emerges as a compound of significant interest. Its unique arrangement of an amino group, a halogen (bromine), a methyl group, and a carboxylic acid on a benzene ring provides multiple reactive sites and modulates its electronic properties, making it a valuable building block for novel compound development.^[2]

This technical guide provides a comprehensive overview of the theoretical studies on **2-Amino-5-bromo-3-methylbenzoic acid**. As a Senior Application Scientist, the objective is to move beyond mere data presentation and delve into the causality behind its molecular behavior. We will explore its structural, spectroscopic, and electronic properties through the lens of computational chemistry, primarily Density Functional Theory (DFT). This approach allows for a profound understanding of the molecule's intrinsic characteristics, which is paramount for predicting its reactivity, stability, and potential applications in drug design and materials

science. The insights generated from these theoretical models are indispensable for guiding efficient synthesis, characterization, and application-driven research.

Molecular Structure and Foundational Properties

The structural framework of **2-Amino-5-bromo-3-methylbenzoic acid** is key to its chemical identity and reactivity. The spatial arrangement and electronic influence of its functional groups dictate its behavior in chemical reactions and biological systems.

Chemical Identity:

- IUPAC Name: **2-amino-5-bromo-3-methylbenzoic acid**[\[3\]](#)
- CAS Number: 206548-13-2[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₈H₈BrNO₂[\[3\]](#)
- Molecular Weight: 230.06 g/mol [\[3\]](#)[\[5\]](#)
- Canonical SMILES: CC1=CC(=CC(=C1N)C(=O)O)Br[\[3\]](#)

Caption: 2D structure of **2-Amino-5-bromo-3-methylbenzoic acid**.

Computational Methodology: The DFT Approach

To dissect the properties of **2-Amino-5-bromo-3-methylbenzoic acid**, Density Functional Theory (DFT) stands as the preeminent computational tool, offering an optimal balance between accuracy and computational demand.[\[1\]](#) Theoretical studies on analogous molecules are typically performed using the B3LYP functional with a comprehensive basis set like 6-311++G(d,p).[\[6\]](#)[\[7\]](#) This level of theory is well-established for providing reliable predictions of molecular geometries, vibrational spectra, and electronic properties of organic compounds.[\[7\]](#)[\[8\]](#)

The core principle of this approach is to calculate the molecule's total electronic energy based on its electron density. From this, a wealth of information can be derived:

- Geometry Optimization: Finding the lowest energy conformation (the most stable structure) of the molecule.

- Vibrational Frequency Analysis: Predicting the infrared (IR) and Raman spectra, which correspond to the molecule's vibrational modes.
- Electronic Property Calculation: Determining the distribution of electrons, molecular orbitals (HOMO/LUMO), and electrostatic potential.

Protocol 1: DFT Geometry Optimization and Frequency Calculation

- Input File Creation: Construct a digital model of **2-Amino-5-bromo-3-methylbenzoic acid** using molecular modeling software (e.g., GaussView).
- Calculation Setup:
 - Select the calculation type: Opt+Freq (Optimization followed by Frequency analysis).
 - Choose the method: DFT, specifying the B3LYP functional.
 - Select the basis set: 6-311++G(d,p).
 - Define the charge (0) and multiplicity (singlet).
- Job Submission: Submit the input file to a computational chemistry software package like Gaussian.^[7] The software iteratively adjusts the positions of the atoms to minimize the total energy of the molecule.
- Verification of Optimization: After the calculation completes, verify that a true energy minimum has been reached by confirming the absence of imaginary frequencies. A single imaginary frequency would indicate a transition state.
- Data Analysis: Extract the optimized geometric parameters (bond lengths, angles), vibrational frequencies, and electronic properties from the output file for further analysis.

In-depth Theoretical Analysis Optimized Molecular Geometry

The optimized geometry reveals the most stable three-dimensional arrangement of the molecule. The interplay between the electron-donating amino (-NH₂) and methyl (-CH₃) groups and the electron-withdrawing carboxylic acid (-COOH) and bromo (-Br) groups significantly influences the bond lengths and angles of the benzene ring. DFT calculations provide precise values for these parameters. While experimental crystallographic data for this specific isomer is not readily available, comparisons with closely related structures, such as 2-amino-5-bromobenzoic acid, show excellent agreement with DFT predictions, validating the computational approach.[9]

Table 1: Selected Predicted Geometric Parameters (DFT/B3LYP)

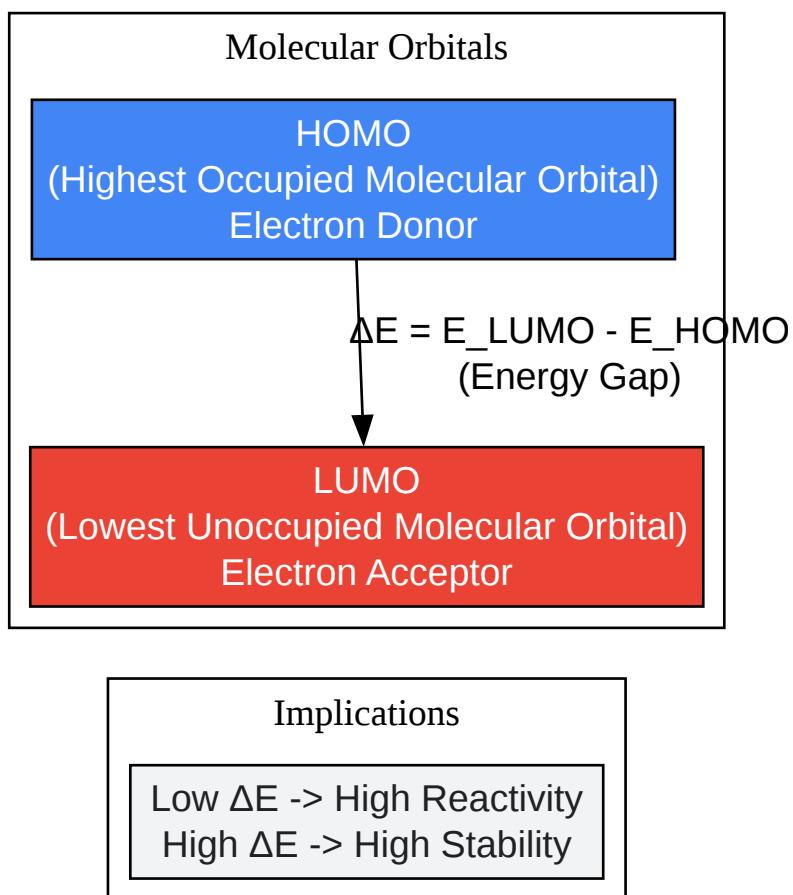
Parameter	Bond/Angle	Predicted Value	Significance
Bond Lengths	C=O (carbonyl)	~1.21 Å	Typical double bond character.
C-O (hydroxyl)	~1.35 Å	Partial double bond character due to resonance.	
C-N	~1.39 Å	Shorter than a typical C-N single bond due to resonance with the ring.	
C-Br	~1.90 Å	Reflects the covalent bond between carbon and the large bromine atom.	
Bond Angles	O-C-O	~122°	Consistent with sp^2 hybridization of the carboxyl carbon.
C-C-N	~123°	Steric hindrance between the amino and carboxyl groups can cause slight distortion.	

Vibrational and Spectroscopic Profile

Theoretical frequency calculations are instrumental in interpreting experimental FT-IR and FT-Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule. By analyzing the Potential Energy Distribution (PED), each mode can be unambiguously assigned.

Table 2: Key Predicted Vibrational Frequencies and Their Assignments

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Description
O-H Stretch (Carboxylic Acid)	~3600 cm ⁻¹ (monomer)	A broad band, highly sensitive to hydrogen bonding.
N-H Asymmetric/Symmetric Stretch	~3500 / ~3400 cm ⁻¹	Characteristic sharp peaks for the primary amine group.
C-H Stretch (Methyl)	~3000 - 2900 cm ⁻¹	Vibrations of the methyl group's C-H bonds.
C=O Stretch (Carbonyl)	~1750 cm ⁻¹	A very strong and characteristic absorption peak.
C-N Stretch	~1300 cm ⁻¹	Stretching of the bond between the amino group and the aromatic ring.
C-Br Stretch	~650 cm ⁻¹	Vibration involving the heavy bromine atom, found in the fingerprint region.


Note: Calculated wavenumbers are often systematically higher than experimental values due to the harmonic approximation and are typically scaled for better comparison.[\[8\]](#)

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the

ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).

The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For **2-Amino-5-bromo-3-methylbenzoic acid**, the HOMO is typically localized over the electron-rich amino group and the aromatic ring, while the LUMO is concentrated on the electron-withdrawing carboxylic acid group and the ring structure.

[Click to download full resolution via product page](#)

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that visualizes the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species.

- Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For ABMBA, these are concentrated around the oxygen atoms of the carboxylic acid and the nitrogen atom of the amino group.
- Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino and carboxylic acid groups.
- Green Regions (Neutral Potential): Indicate areas of intermediate potential, often found over the carbon-hydrogen portions of the molecule.

The MEP map clearly identifies the reactive centers of the molecule, guiding the design of synthetic pathways and providing insights into potential intermolecular interactions, such as hydrogen bonding, which is critical for drug-receptor binding.[10]

Potential Applications and Drug Development Insights

The theoretical data provides a strong foundation for postulating the utility of **2-Amino-5-bromo-3-methylbenzoic acid** in medicinal chemistry.

- Scaffold for Synthesis: As a multi-functionalized building block, it is an ideal starting material for creating libraries of complex molecules.[2] The amino group can be acylated or diazotized, the carboxylic acid can be converted to esters or amides, and the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck).
- Pharmacophore Features: The molecule possesses key pharmacophoric features: a hydrogen bond donor (-NH₂, -OH), a hydrogen bond acceptor (C=O), and an aromatic ring for potential π-π stacking or hydrophobic interactions.
- Molecular Docking Predictions: While specific docking studies on this exact molecule are sparse, the theoretical framework allows for its use in in silico screening. The calculated

MEP and partial charges are crucial inputs for docking algorithms to predict the binding affinity and orientation of ABMBA derivatives within the active site of a target protein. The low HOMO-LUMO gap suggests good biological activity potential.[10]

Synthetic Protocol

The primary route for preparing this compound involves the electrophilic bromination of its precursor.

Protocol 2: Synthesis via Electrophilic Bromination

- Precursor Preparation: Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or a mixture of Dimethyl Sulfoxide (DMSO) and aqueous hydrobromic acid (HBr).[1][11]
- Bromination: Cool the solution in an ice bath. Slowly add the brominating agent, such as N-Bromosuccinimide (NBS) (1.0-1.1 eq) or a solution of bromine in acetic acid, portion-wise while stirring.[1][12] The bromine will preferentially add to the position para to the strongly activating amino group.
- Reaction Monitoring: Allow the reaction to stir at room temperature for several hours or overnight.[11] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Work-up and Isolation: Upon completion, pour the reaction mixture into ice water to precipitate the product.[11] If necessary, adjust the pH to be slightly acidic (pH 5-6) with a dilute acid or base to ensure the carboxylic acid is protonated and insoluble.[11][12]
- Purification: Collect the crude solid product by vacuum filtration. Wash the solid with cold water and a small amount of a non-polar solvent (e.g., hexane) to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

The theoretical investigation of **2-Amino-5-bromo-3-methylbenzoic acid** using DFT provides a detailed and predictive understanding of its molecular structure, stability, and reactivity. The computational analysis of its geometry, vibrational spectra, frontier molecular orbitals, and

electrostatic potential corroborates its identity and illuminates the electronic effects of its diverse functional groups. These theoretical insights are not merely academic; they provide a rational basis for the molecule's application as a versatile building block in organic synthesis and a promising scaffold in drug discovery. By bridging theoretical calculations with practical applications, we can accelerate the development of novel chemical entities with tailored properties for the challenges of tomorrow.

References

- Benchchem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5.
- ChemicalBook. (n.d.). 2-Amino-5-bromobenzoic acid synthesis.
- ChemicalBook. (n.d.). **2-amino-5-bromo-3-methylbenzoic acid**(206548-13-2) 1 h nmr.
- PubChem. (n.d.). **2-Amino-5-bromo-3-methylbenzoic acid**.
- PubChem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid.
- Kunduracıoglu, A. (2021). 2-Amino-5-Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form. DergiPark.
- International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.
- ResearchGate. (2011). FT-IR, FT-Raman, UV spectra and DFT calculations on monomeric and dimeric structure of 2-amino-5-bromobenzoic acid.
- Sigma-Aldrich. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid 97.
- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
- ECHEMI. (n.d.). 206548-13-2, **2-AMINO-5-BROMO-3-METHYLBENZOIC ACID** Formula.
- Advanced ChemBlocks. (n.d.). **2-Amino-5-bromo-3-methylbenzoic acid**.
- Benchchem. (n.d.). **2-Amino-5-bromo-3-methylbenzoic acid** | 206548-13-2.
- National Institutes of Health (NIH). (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- ScienceDirect. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on **2-AMINO-5-BROMO-3-METHYLBENZOIC ACID**.
- BLD Pharm. (n.d.). 206548-13-2|**2-Amino-5-bromo-3-methylbenzoic acid**.
- ResearchGate. (2017). Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method.

- National Center for Biotechnology Information. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Amino-5-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 11850383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-bromo-3-methylbenzoic acid 95% | CAS: 206548-13-2 | AChemBlock [achemblock.com]
- 5. 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijtsrd.com [ijtsrd.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [theoretical studies on 2-Amino-5-bromo-3-methylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1340033#theoretical-studies-on-2-amino-5-bromo-3-methylbenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com